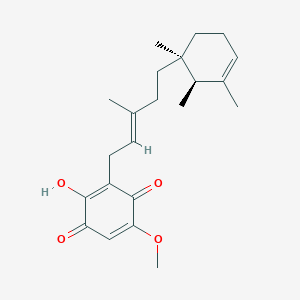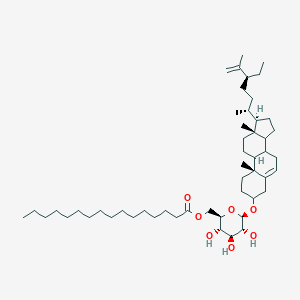![molecular formula C34H37N3O2 B044615 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-55-2](/img/structure/B44615.png)
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'BODIPY' and is widely used in various applications such as fluorescence imaging, chemical sensing, and biological labeling.
Mécanisme D'action
The mechanism of action of BODIPY is based on its unique chemical structure. BODIPY has a central boron atom that is surrounded by two pyrrole rings and two phenyl rings. The boron atom has an empty p-orbital, which makes it an excellent electron acceptor. When BODIPY is excited with light, it absorbs the energy and undergoes a transition from the ground state to the excited state. In the excited state, the boron atom accepts an electron from the pyrrole ring, leading to a charge transfer state. The charge transfer state is responsible for the fluorescence emission of BODIPY.
Effets Biochimiques Et Physiologiques
BODIPY has been shown to have minimal biochemical and physiological effects. It is non-toxic and non-cytotoxic, making it an ideal choice for biological applications. BODIPY has been used in various in vitro and in vivo studies, and no adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BODIPY is its high quantum yield, which makes it an ideal choice for fluorescence imaging. BODIPY is also highly photostable, which means it can withstand prolonged exposure to light without losing its fluorescence intensity. However, one of the limitations of BODIPY is its sensitivity to pH and temperature. BODIPY-based sensors may require careful calibration to ensure accurate detection of analytes.
Orientations Futures
BODIPY has enormous potential for future research. Some of the possible future directions for BODIPY include the development of new BODIPY-based sensors for detecting specific analytes, the synthesis of new BODIPY derivatives with improved properties, and the use of BODIPY for drug delivery and imaging in vivo. Additionally, BODIPY can be used in combination with other imaging modalities such as MRI and PET for multimodal imaging. Overall, BODIPY is a versatile chemical compound that has numerous applications in scientific research and holds great promise for future studies.
Méthodes De Synthèse
The synthesis of BODIPY involves the reaction of an arylboronic acid with a dipyrromethane in the presence of a palladium catalyst. The reaction leads to the formation of a boron-dipyrromethene complex, which is then further reacted with an amine to produce BODIPY. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
BODIPY has numerous applications in scientific research. It is widely used as a fluorescent dye for imaging biological samples such as cells and tissues. BODIPY has a high quantum yield, which makes it an ideal choice for fluorescence imaging. It is also used as a chemical sensor for detecting various analytes such as metal ions, pH, and temperature. BODIPY-based sensors have high selectivity and sensitivity, making them ideal for detecting trace amounts of analytes. Additionally, BODIPY is used as a biological label for tagging biomolecules such as proteins and nucleic acids.
Propriétés
Numéro CAS |
113915-55-2 |
|---|---|
Nom du produit |
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |
Formule moléculaire |
C34H37N3O2 |
Poids moléculaire |
519.7 g/mol |
Nom IUPAC |
4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |
InChI |
InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-23-31(36(4)5)24(3)32(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |
Clé InChI |
KQDHQXBNVXMLKD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Synonymes |
4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



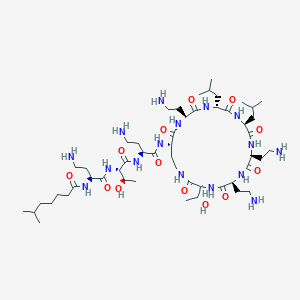
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
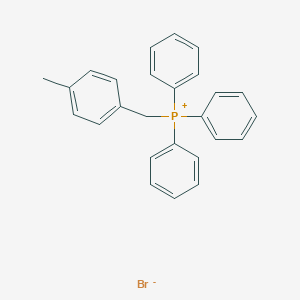
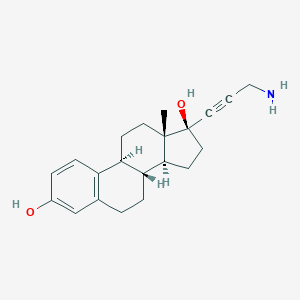
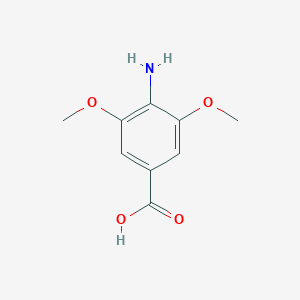
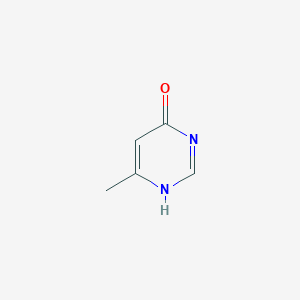
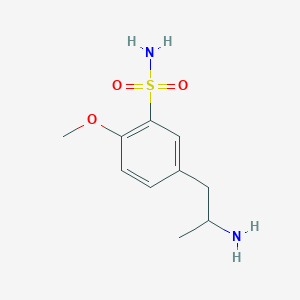
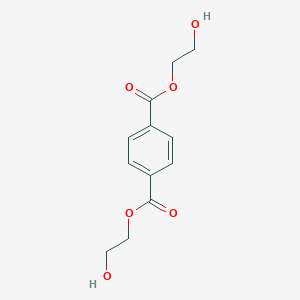
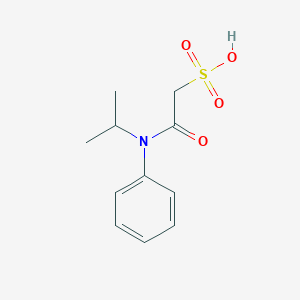
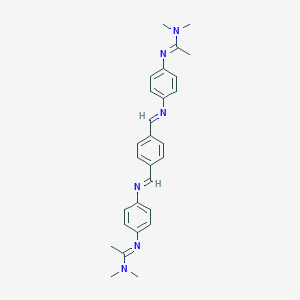
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
